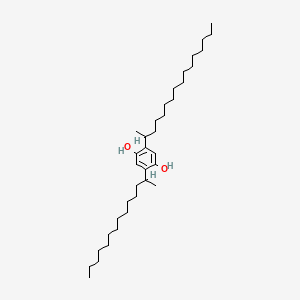
1,4-Benzenediol, (1-methylpentadecyl)(1-methyltridecyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenediol, (1-methylpentadecyl)(1-methyltridecyl)- is a derivative of 1,4-benzenediol, also known as hydroquinone. This compound is characterized by the presence of two long alkyl chains, specifically 1-methylpentadecyl and 1-methyltridecyl, attached to the benzene ring. The molecular formula of this compound is C36H66O2, and it has a molecular weight of 530.92 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediol derivatives typically involves the alkylation of hydroquinone. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups on the hydroquinone, followed by the addition of the appropriate alkyl halides (e.g., 1-methylpentadecyl bromide and 1-methyltridecyl bromide) to introduce the long alkyl chains .
Industrial Production Methods
Industrial production methods for such compounds may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds .
化学反应分析
Types of Reactions
1,4-Benzenediol derivatives can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The quinone form can be reduced back to the hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated hydroquinone derivatives.
科学研究应用
1,4-Benzenediol derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their antioxidant properties and potential effects on cellular processes.
Medicine: Investigated for their potential use in skin lightening and treatment of hyperpigmentation disorders.
Industry: Utilized in the production of polymers, dyes, and photographic chemicals.
作用机制
The mechanism of action of 1,4-benzenediol derivatives often involves their ability to undergo redox reactions. The hydroxyl groups can donate electrons, acting as antioxidants, or accept electrons, forming quinones. These redox properties enable the compound to interact with various molecular targets and pathways, including those involved in oxidative stress and cellular signaling .
相似化合物的比较
Similar Compounds
1,2-Dihydroxybenzene (Catechol): Another dihydroxybenzene isomer with hydroxyl groups in the ortho position.
1,3-Dihydroxybenzene (Resorcinol): A dihydroxybenzene isomer with hydroxyl groups in the meta position.
4-Methylcatechol: A methylated derivative of catechol.
4-Methoxyphenol (Mequinol): A methoxy derivative of hydroquinone.
Uniqueness
1,4-Benzenediol, (1-methylpentadecyl)(1-methyltridecyl)- is unique due to the presence of two long alkyl chains, which can significantly alter its physical and chemical properties compared to other dihydroxybenzenes. These long alkyl chains can enhance the compound’s lipophilicity, making it more suitable for applications in lipid-rich environments .
属性
CAS 编号 |
63451-53-6 |
|---|---|
分子式 |
C36H66O2 |
分子量 |
530.9 g/mol |
IUPAC 名称 |
2-hexadecan-2-yl-5-tetradecan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C36H66O2/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-32(4)34-30-35(37)33(29-36(34)38)31(3)27-25-23-21-19-16-14-12-10-8-6-2/h29-32,37-38H,5-28H2,1-4H3 |
InChI 键 |
NLVJTITUNTXJIR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C=C(C(=C1)O)C(C)CCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


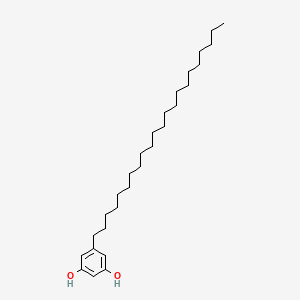
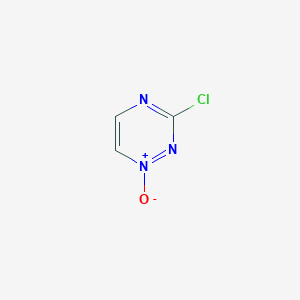
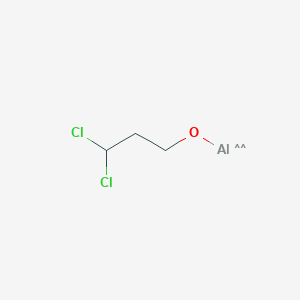

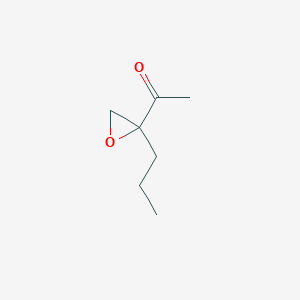
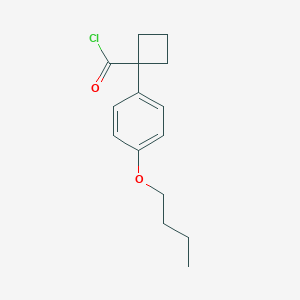
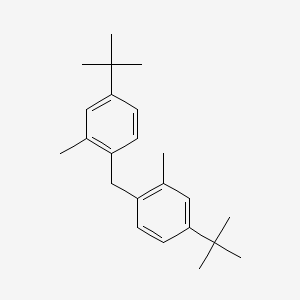

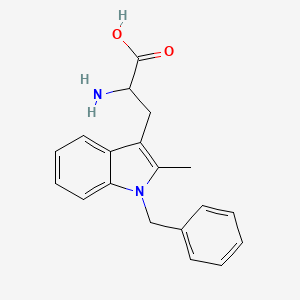
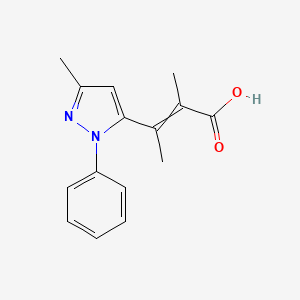


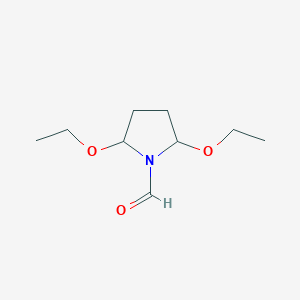
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
